REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=1.[NH2:9][C:10]1[CH:20]=[CH:19][C:13]([N:14]([CH2:17][CH3:18])[CH2:15][CH3:16])=[CH:12][CH:11]=1.Cl.C([O-])([O-])=O.[K+].[K+]>C(OCC)(=O)C.CC(O)C>[CH2:17]([N:14]([CH2:15][CH3:16])[C:13]1[CH:19]=[CH:20][C:10]([NH:9][C:2]2[CH:3]=[C:4]([NH2:8])[N:5]=[CH:6][N:7]=2)=[CH:11][CH:12]=1)[CH3:18] |f:3.4.5|
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=N1)N
|
Name
|
|
Quantity
|
0.82 mL
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(N(CC)CC)C=C1
|
Name
|
|
Quantity
|
0.225 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
is shaken for 36 h at 90° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
The precipitate thus formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with H2O and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
36 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C1=CC=C(C=C1)NC1=NC=NC(=C1)N)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |